molecular formula H3O4P B049573 Phosphoric acid-17O4 CAS No. 116374-21-1

Phosphoric acid-17O4

Cat. No. B049573
M. Wt: 101.994 g/mol
InChI Key: NBIIXXVUZAFLBC-JCDJMFQYSA-N
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Patent
US04701314

Procedure details

This demonstrated that there was no loss of P2O5 on firing. The powder was amorphous and was examined on an x-ray diffractometer. SEM/TEM revealed small crystals dispersed here and there in the amorphous matrix. These crystals were identified as an odd phase of AlPO4, which becomes amorphous on bombardment by the electron beam. Typical yield of this reaction was 93%. The calcined powder was white and carbon free because the starting materials contained no iron or chlorine. The product is superior in purity to aluminum phosphate produced by the reaction of aluminum chloride and phosphoric acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AlPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aluminum phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]12[O:13]P3(OP(OP(O3)([O:9]1)=O)(=O)[O:3]2)=O.[Cl:15]Cl.P([O-])([O-])([O-])=O.[Al+3:22]>[Fe]>[Cl-:15].[Al+3:22].[Cl-:15].[Cl-:15].[P:2](=[O:1])([OH:13])([OH:9])[OH:3] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
AlPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
aluminum phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Al+3]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dispersed here and there in the amorphous matrix

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Type
product
Smiles
P(O)(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04701314

Procedure details

This demonstrated that there was no loss of P2O5 on firing. The powder was amorphous and was examined on an x-ray diffractometer. SEM/TEM revealed small crystals dispersed here and there in the amorphous matrix. These crystals were identified as an odd phase of AlPO4, which becomes amorphous on bombardment by the electron beam. Typical yield of this reaction was 93%. The calcined powder was white and carbon free because the starting materials contained no iron or chlorine. The product is superior in purity to aluminum phosphate produced by the reaction of aluminum chloride and phosphoric acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AlPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aluminum phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]12[O:13]P3(OP(OP(O3)([O:9]1)=O)(=O)[O:3]2)=O.[Cl:15]Cl.P([O-])([O-])([O-])=O.[Al+3:22]>[Fe]>[Cl-:15].[Al+3:22].[Cl-:15].[Cl-:15].[P:2](=[O:1])([OH:13])([OH:9])[OH:3] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
AlPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
aluminum phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Al+3]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dispersed here and there in the amorphous matrix

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Type
product
Smiles
P(O)(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04701314

Procedure details

This demonstrated that there was no loss of P2O5 on firing. The powder was amorphous and was examined on an x-ray diffractometer. SEM/TEM revealed small crystals dispersed here and there in the amorphous matrix. These crystals were identified as an odd phase of AlPO4, which becomes amorphous on bombardment by the electron beam. Typical yield of this reaction was 93%. The calcined powder was white and carbon free because the starting materials contained no iron or chlorine. The product is superior in purity to aluminum phosphate produced by the reaction of aluminum chloride and phosphoric acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AlPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aluminum phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]12[O:13]P3(OP(OP(O3)([O:9]1)=O)(=O)[O:3]2)=O.[Cl:15]Cl.P([O-])([O-])([O-])=O.[Al+3:22]>[Fe]>[Cl-:15].[Al+3:22].[Cl-:15].[Cl-:15].[P:2](=[O:1])([OH:13])([OH:9])[OH:3] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
AlPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
aluminum phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Al+3]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dispersed here and there in the amorphous matrix

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Type
product
Smiles
P(O)(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04701314

Procedure details

This demonstrated that there was no loss of P2O5 on firing. The powder was amorphous and was examined on an x-ray diffractometer. SEM/TEM revealed small crystals dispersed here and there in the amorphous matrix. These crystals were identified as an odd phase of AlPO4, which becomes amorphous on bombardment by the electron beam. Typical yield of this reaction was 93%. The calcined powder was white and carbon free because the starting materials contained no iron or chlorine. The product is superior in purity to aluminum phosphate produced by the reaction of aluminum chloride and phosphoric acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AlPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aluminum phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]12[O:13]P3(OP(OP(O3)([O:9]1)=O)(=O)[O:3]2)=O.[Cl:15]Cl.P([O-])([O-])([O-])=O.[Al+3:22]>[Fe]>[Cl-:15].[Al+3:22].[Cl-:15].[Cl-:15].[P:2](=[O:1])([OH:13])([OH:9])[OH:3] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
AlPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
aluminum phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Al+3]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dispersed here and there in the amorphous matrix

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Type
product
Smiles
P(O)(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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